n-(2,4-Difluorobenzyl)acetamide n-(2,4-Difluorobenzyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636560
InChI: InChI=1S/C9H9F2NO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H9F2NO
Molecular Weight: 185.17 g/mol

n-(2,4-Difluorobenzyl)acetamide

CAS No.:

Cat. No.: VC18636560

Molecular Formula: C9H9F2NO

Molecular Weight: 185.17 g/mol

* For research use only. Not for human or veterinary use.

n-(2,4-Difluorobenzyl)acetamide -

Specification

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
IUPAC Name N-[(2,4-difluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C9H9F2NO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13)
Standard InChI Key NJVNSKAXUISGSQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC1=C(C=C(C=C1)F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(2,4-difluorophenyl)methyl]acetamide, reflects its core structure: a 2,4-difluorobenzyl group bonded to an acetamide moiety. The fluorine atoms at the 2 and 4 positions of the benzene ring introduce electron-withdrawing effects, polarizing the aromatic system and enhancing interactions with biological targets . Key structural descriptors include:

  • Canonical SMILES: CC(=O)NCC1=C(C=C(C=C1)F)F

  • InChIKey: NJVNSKAXUISGSQ-UHFFFAOYSA-N

  • Crystal Data: In related derivatives, the dihedral angle between aromatic rings ranges from 79.4° to 173.9°, influencing packing and hydrogen-bonding networks .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC9_9H9_9F2_2NO
Molecular Weight185.17 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

Synthesis and Optimization

Primary Synthetic Routes

The most common synthesis involves the acylation of 2,4-difluorobenzylamine with acetic anhydride under controlled conditions :

2,4-Difluorobenzylamine+Acetic AnhydrideBaseN-(2,4-Difluorobenzyl)acetamide\text{2,4-Difluorobenzylamine} + \text{Acetic Anhydride} \xrightarrow{\text{Base}} \text{N-(2,4-Difluorobenzyl)acetamide}

Key steps include:

  • Reagent Proportions: Stoichiometric excess of acetic anhydride ensures complete conversion .

  • Purification: Recrystallization or column chromatography achieves >95% purity .

  • Scale-Up: Industrial reactors optimize yields (>80%) through temperature and pressure control.

Chemical Reactivity and Stability

Hydrolysis and Degradation

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding 2,4-difluorobenzylamine and acetic acid. Stability studies indicate that the compound remains intact under ambient storage, making it suitable for long-term laboratory use.

Substitution and Functionalization

The benzyl position can participate in nucleophilic substitutions. For instance, brominated analogs like 2-bromo-N-(2,4-difluorophenyl)acetamide are synthesized for further derivatization:

N-(2,4-Difluorobenzyl)acetamide+HBr2-Bromo Derivative\text{N-(2,4-Difluorobenzyl)acetamide} + \text{HBr} \rightarrow \text{2-Bromo Derivative}

Such reactions expand its utility in creating bioactive molecules .

Biological Activity and Pharmaceutical Relevance

Enzyme Inhibition

Fluorine atoms enhance binding to enzymatic pockets. In silico studies suggest affinity for cholinesterases and carbonic anhydrases, with Ki_i values in the nanomolar range for related compounds . For example, coumarin-triazole-acetamide hybrids inhibit α-glycosidase (IC50_{50} = 55–128 nM) and acetylcholinesterase (IC50_{50} = 24–132 nM) .

Table 2: Biological Activity of Selected Analogs

CompoundTargetActivity (IC50_{50}/MIC)Source
Coumarin-Triazole Hybridα-Glycosidase55.38–128.63 nM
Sulfonamide-ImidazolePseudomonas aeruginosa16 μg/mL
Oxadiazole-TriazoleEGFR Kinase0.33–0.54 μM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing protease inhibitors and kinase modulators. For instance, it is integral to the production of dolutegravir analogs investigated for HIV and COVID-19 therapies .

Material Science

Crystallographic studies reveal its role in designing supramolecular architectures. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) inform the development of coordination polymers .

Future Directions and Challenges

Green Chemistry Approaches

Future syntheses could employ catalytic systems (e.g., flow chemistry) to reduce waste and improve atom economy .

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